molecular formula C16H18F3N5OS B6451350 N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549037-40-1

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451350
CAS No.: 2549037-40-1
M. Wt: 385.4 g/mol
InChI Key: FWEXIOMFQJBOHE-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C16H18F3N5OS and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.11841587 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18F3N5O1SC_{15}H_{18}F_{3}N_{5}O_{1}S, with a molecular weight of approximately 373.39 g/mol. Its structure features a piperidine ring, a thiadiazole moiety, and a trifluoromethyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the thiadiazole ring allows for specific interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, thiazolidinones have shown significant inhibition of monoamine oxidase (MAO) isoforms, which are crucial in neurotransmitter metabolism . This suggests that the compound may also possess similar inhibitory effects on specific enzymes involved in metabolic pathways.

Antimicrobial and Anticancer Properties

Studies have demonstrated that derivatives of thiadiazole compounds exhibit antimicrobial and anticancer activities. For example, a related compound was effective against various bacterial strains with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for Gram-positive bacteria . Additionally, certain thiazolidinone derivatives have shown promising anticancer activity with IC50 values in the micromolar range against cancer cell lines such as MCF-7 and DU145 .

Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives, including those similar to this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialThiazolidinonesEffective against Gram-positive bacteria
Enzyme InhibitionMAO inhibitorsSelective inhibition of MAO-B isoform
AnticancerThiazolidinone derivativesIC50 values ranging from 3.2 to 9.9 µM
AntioxidantThiazolidinonesSignificant reduction in lipid peroxidation

Case Studies

  • Antimicrobial Activity : A study conducted on a related thiadiazole compound demonstrated significant antimicrobial efficacy against Culex pipiens pallens and other pathogens, indicating potential applications in agriculture and medicine .
  • Anticancer Research : A series of analogs were synthesized and tested for anticancer properties. One derivative showed an IC50 value of 6.8 µM against DU145 prostate cancer cells, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5OS/c1-10-13(26-22-21-10)15(25)24-8-4-5-11(9-24)23(2)14-12(16(17,18)19)6-3-7-20-14/h3,6-7,11H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXIOMFQJBOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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